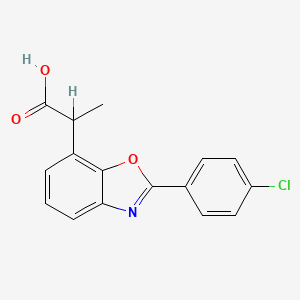![molecular formula C20H16N2 B14614893 N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine CAS No. 57711-70-3](/img/structure/B14614893.png)
N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine is an organic compound characterized by its complex structure, which includes phenyl groups and imine functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine typically involves the condensation reaction between aniline and benzaldehyde derivatives. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of phenyl oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its imine functionality allows it to interact with nucleophilic sites on biological molecules, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-phenyl-1-(2-pyridinyl)methanimine
- N-phenyl-1-(2-phenylethyl)methanimine
- N-phenyl-1-(2-pyridinyl)methanimine
Uniqueness
Compared to similar compounds, it exhibits a broader range of chemical reactions and interactions with biological targets .
Eigenschaften
CAS-Nummer |
57711-70-3 |
|---|---|
Molekularformel |
C20H16N2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine |
InChI |
InChI=1S/C20H16N2/c1-3-11-19(12-4-1)21-15-17-9-7-8-10-18(17)16-22-20-13-5-2-6-14-20/h1-16H |
InChI-Schlüssel |
KVLMCZNILNIZHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=CC2=CC=CC=C2C=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14614814.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol)](/img/structure/B14614818.png)
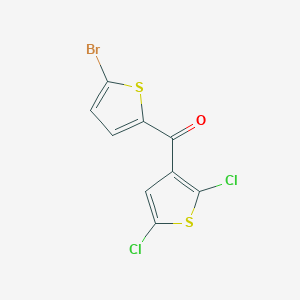
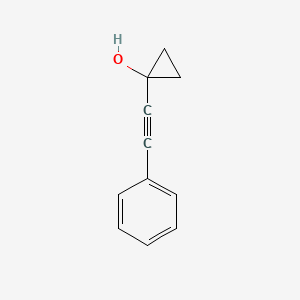
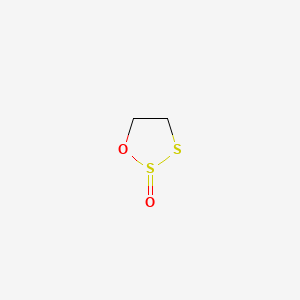
![2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14614841.png)
![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde](/img/structure/B14614844.png)
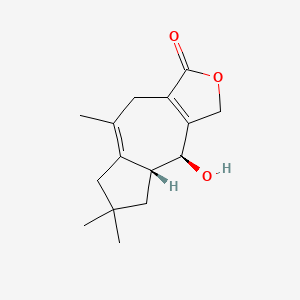

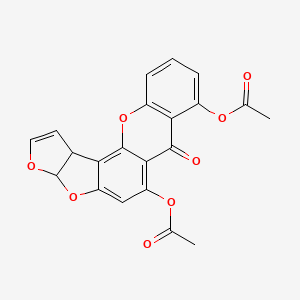
![1-Methyl-2,4-dihydropyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614876.png)
![4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14614884.png)
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
